5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a 3-(3-chlorophenyl)-1,2,4-oxadiazole methyl group and at position 2 with a 4-methylphenyl group. The 1,2,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, while the chloro and methyl substituents influence lipophilicity and steric interactions .
Properties
IUPAC Name |
5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c1-14-5-7-15(8-6-14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)16-3-2-4-17(23)11-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVWUBFFVIOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021699524, also known as VU0614694-1, F3382-3539, or 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a crucial component of the mitochondrial outer membrane and plays a significant role in regulating mitochondrial metabolism and apoptosis.
Mode of Action
AKOS021699524 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS021699524 can protect against mitochondrial dysfunction. The specific interaction between AKOS021699524 and VDAC1 and the resulting changes in cellular processes are areas of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Target Compound : Pyrazolo[1,5-a]pyrazin-4-one (pyrazine-based core).
- MK7/MK8 (): Pyrazolo[1,5-a]pyrimidin-7(4H)-one (pyrimidine-based core). Key Difference: Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyrimidine (nitrogen atoms at 1,3-positions).
Dihydro vs. Fully Aromatic Cores
- : 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one.
Substituent Analysis
1,2,4-Oxadiazole Derivatives
- Target Compound : 3-(3-Chlorophenyl)-1,2,4-oxadiazole methyl group.
- : 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl) substituent on a thienopyrimidinone core. Comparison: The chloro substituent’s position (meta in target vs. ortho in ) alters steric and electronic profiles. Meta substitution may reduce steric hindrance in binding pockets .
- : 3-Hydroxymethyl-5-[(methyl-1,3,4-oxadiazolyl)methyl] substituents.
Aromatic Substituents at Position 2
- Target Compound : 4-Methylphenyl (electron-donating group).
- : 3-Chloro-4-ethoxyphenyl (electron-withdrawing chloro and polar ethoxy groups). Impact: Ethoxy groups may improve solubility but reduce membrane permeability compared to the target’s nonpolar methyl group .
Lipophilicity and Solubility
Data Tables
Table 1: Structural and Substituent Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
